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Compound of Interest

Compound Name:
Methyl 5-benzoylfuran-2-

carboxylate

Cat. No.: B1588955 Get Quote

An In-Depth Technical Guide to Methyl 5-benzoylfuran-2-carboxylate (CAS: 58972-21-7):

Synthesis, Characterization, and Applications in Drug Discovery

Abstract
Methyl 5-benzoylfuran-2-carboxylate, a key heterocyclic molecule, stands as a versatile

scaffold in the landscape of medicinal chemistry and materials science. This guide provides an

in-depth analysis of its synthesis, structural characterization, and reactivity, with a particular

focus on its potential as a precursor in drug development. We delve into the nuances of its

preparation via Friedel-Crafts acylation, addressing the inherent challenges of the furan ring's

sensitivity and the rationale behind catalyst selection. Detailed protocols for synthesis and

spectroscopic analysis are provided, designed to be self-validating for researchers.

Furthermore, this document explores the molecule's synthetic utility, highlighting pathways for

derivatization that unlock access to novel chemical entities with potential therapeutic relevance,

drawing parallels with known bioactive furan-containing compounds.

Physicochemical and Spectroscopic Profile
Methyl 5-benzoylfuran-2-carboxylate is a pale-yellow to yellow-brown solid at room

temperature.[1] Its core structure features a furan ring substituted with a methyl ester at the 2-

position and a benzoyl group at the 5-position. This arrangement of functional groups dictates

its chemical properties and reactivity.
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Property Value Source

CAS Number 58972-21-7 [1]

Molecular Formula C₁₃H₁₀O₄ [1][2]

Molecular Weight 230.22 g/mol

IUPAC Name methyl 5-benzoyl-2-furoate [1]

Physical Form
Pale-yellow to Yellow-brown

Solid
[1]

Purity Typically ≥97% [1][2]

Density 1.223 g/cm³ (Predicted)

Flash Point 176.73 °C (Predicted)

Spectroscopic Data for Structural Elucidation
Accurate characterization is paramount for confirming the identity and purity of the target

compound. The following data, based on established spectroscopic principles and analysis of

related structures, serves as a benchmark for validation.[3][4][5]
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Technique Expected Observations

¹H NMR (CDCl₃, 400 MHz)

δ ~7.85-7.75 (m, 2H, ortho-protons of benzoyl),

δ ~7.65-7.45 (m, 3H, meta/para-protons of

benzoyl), δ ~7.25 (d, 1H, furan H-3), δ ~7.15 (d,

1H, furan H-4), δ ~3.95 (s, 3H, -OCH₃).

¹³C NMR (CDCl₃, 100 MHz)

δ ~182 (C=O, ketone), δ ~159 (C=O, ester), δ

~155-145 (furan C-2, C-5), δ ~138-128 (benzoyl

carbons), δ ~120-115 (furan C-3, C-4), δ ~52 (-

OCH₃).

Infrared (IR) (KBr, cm⁻¹)

ν ~3100 (Aromatic C-H stretch), ν ~1725 (Ester

C=O stretch), ν ~1660 (Ketone C=O stretch), ν

~1580, 1450 (Aromatic C=C stretch), ν ~1250

(Ester C-O stretch).

Mass Spectrometry (MS)

m/z 230 [M]⁺, with characteristic fragments

corresponding to the loss of •OCH₃ (m/z 199)

and •C₆H₅CO (m/z 125).

Synthesis and Mechanistic Considerations
The most direct and common route to Methyl 5-benzoylfuran-2-carboxylate is the Friedel-

Crafts acylation of methyl furan-2-carboxylate. This reaction is a cornerstone of organic

synthesis, yet its application to electron-rich, acid-sensitive heterocycles like furan requires

careful consideration.

The Challenge of Furan's Reactivity
Classical Friedel-Crafts conditions, which often employ stoichiometric amounts of strong Lewis

acids like aluminum chloride (AlCl₃), are generally unsuitable for furan and its derivatives.[6][7]

The high reactivity of the furan ring makes it prone to polymerization and degradation under

harsh acidic conditions. Therefore, the key to a successful synthesis is the selection of a milder

catalyst that can activate the acylating agent without destroying the furan substrate.

Catalyst Selection: A Mechanistic Rationale
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Modern methodologies have overcome this challenge by employing more nuanced catalytic

systems:

Boron Trifluoride Complexes (e.g., BF₃•OEt₂): These catalysts are effective in smaller, truly

catalytic amounts, as they do not form overly stable complexes with the resulting ketone

product, a problem that often plagues AlCl₃-catalyzed reactions.[7]

Heteropolyacids (e.g., AlPW₁₂O₄₀): These solid-acid catalysts offer a mild and often

heterogeneous alternative, simplifying work-up and allowing for the acylation of even

sensitive substrates with free carboxylic acids.[6]

Rare Earth Triflates (e.g., Yb(OTf)₃): These catalysts are known for their high Lewis acidity,

water tolerance, and reusability, proving effective in catalyzing acylations smoothly,

sometimes in non-traditional media like ionic liquids.[8][9]

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzoyl

carbocation (or its complex with the Lewis acid) is attacked by the electron-rich furan ring,

preferentially at the C-5 position due to electronic activation from the ring oxygen and the

directing effect of the C-2 carboxylate group.

Reactant Complex Formation

Product Formation
Benzoyl Chloride Lewis Acid (LA)Coordination Activated Electrophile

[Ph-C=O]⁺---[LA-Cl]⁻

Wheland Intermediate
(Sigma Complex)Methyl furan-2-carboxylate

Nucleophilic Attack
(Rate-Determining Step)

Methyl 5-benzoylfuran-2-carboxylateDeprotonation

HCl + LA

Click to download full resolution via product page

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols
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The following protocols are designed as self-validating systems, incorporating purification and

characterization steps to ensure the integrity of the final product.

Protocol: Synthesis via Friedel-Crafts Acylation
This protocol utilizes ytterbium(III) triflate, a mild and efficient Lewis acid catalyst.[8][9]

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl furan-2-carboxylate (1.0

eq) and benzoyl chloride (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or

1,2-dichloroethane).

Catalyst Introduction: Add ytterbium(III) triflate (Yb(OTf)₃) (0.05-0.1 eq) to the solution. The

small catalytic amount is crucial for minimizing side reactions.

Reaction Execution: Stir the mixture at room temperature or heat gently (40-50 °C) under a

nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC)

using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6

hours.

Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃). Transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic

layers.

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous

sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting

with a gradient of hexane/ethyl acetate to yield the pure product.

Protocol: Spectroscopic Characterization Workflow
Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
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¹H & ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher

spectrometer.[4] Confirm the presence of all expected signals and their correct integrations

and multiplicities as detailed in Table 1.1.

Sample Preparation (IR): Prepare a KBr pellet containing a small amount of the product or

analyze as a thin film on a salt plate.

IR Acquisition: Obtain the infrared spectrum and identify the characteristic stretching

frequencies for the ketone and ester carbonyl groups.

Sample Preparation (MS): Dissolve a small amount of the product in a suitable volatile

solvent like methanol or acetonitrile for analysis by High-Resolution Mass Spectrometry

(HRMS).

MS Acquisition: Obtain the mass spectrum and confirm the molecular ion peak

corresponding to the exact mass of C₁₃H₁₀O₄.
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Caption: Overall workflow from synthesis to final product validation.

Reactivity and Synthetic Utility in Drug Development
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The true value of Methyl 5-benzoylfuran-2-carboxylate for drug development professionals

lies in its potential as a versatile intermediate. The furan scaffold is a common motif in many

natural products and bioactive compounds, known to exhibit a wide range of biological

activities including anticancer, antibacterial, and anti-inflammatory properties.[10][11]

Specifically, compounds containing the 5-aryl-furan-2-carboxylate core have been investigated

as promising antimycobacterial agents.[3]

The functional groups of the title compound offer multiple handles for chemical modification:

Ketone Reduction: The benzoyl ketone can be selectively reduced to a secondary alcohol

using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral

center and a hydrogen bond donor, which can significantly alter the molecule's interaction

with biological targets.

Ester Hydrolysis and Amide Coupling: The methyl ester can be hydrolyzed to the

corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines

to generate a library of amides, a common strategy in medicinal chemistry to modulate

pharmacokinetic properties and explore target binding.

Aromatic Substitution: The pendant phenyl ring can undergo further electrophilic substitution

(e.g., nitration, halogenation) to probe structure-activity relationships (SAR).

These derivatization strategies allow for the rapid generation of a library of novel compounds

based on the furan core, which can be screened for various biological activities, accelerating

the hit-to-lead optimization process in drug discovery campaigns.

Conclusion
Methyl 5-benzoylfuran-2-carboxylate is more than a simple chemical compound; it is a

strategic building block for chemical innovation. Its synthesis, while requiring a nuanced

understanding of furan chemistry, is readily achievable with modern catalytic methods. The

well-defined spectroscopic profile allows for unambiguous characterization, ensuring the quality

and reproducibility required in research and development. For scientists and drug development

professionals, its true potential is unlocked through strategic derivatization, providing a robust

and versatile platform for the discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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